molecular formula C21H32N4O B2698201 N-(1-cyanocycloheptyl)-2-[2-(diethylaminomethyl)anilino]acetamide CAS No. 1333538-75-2

N-(1-cyanocycloheptyl)-2-[2-(diethylaminomethyl)anilino]acetamide

Cat. No.: B2698201
CAS No.: 1333538-75-2
M. Wt: 356.514
InChI Key: PTJFMQPNTGDIMP-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-[2-(diethylaminomethyl)anilino]acetamide is a complex organic compound characterized by its unique structure, which includes a cyanocycloheptyl group and a diethylaminomethyl anilino moiety

Scientific Research Applications

N-(1-cyanocycloheptyl)-2-[2-(diethylaminomethyl)anilino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the design of novel therapeutic agents targeting specific molecular pathways.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocycloheptyl)-2-[2-(diethylaminomethyl)anilino]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyanocycloheptyl Intermediate:

    Synthesis of the Anilino Intermediate:

    Coupling Reaction:

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the anilino moiety, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed on the cyanocycloheptyl group using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide linkage, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Oxidized derivatives of the anilino moiety.

    Reduction: Reduced forms of the cyanocycloheptyl group.

    Substitution: Substituted amide derivatives.

Mechanism of Action

The mechanism of action of N-(1-cyanocycloheptyl)-2-[2-(diethylaminomethyl)anilino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

  • N-(1-cyanocyclohexyl)-2-[2-(diethylaminomethyl)anilino]acetamide
  • N-(1-cyanocyclooctyl)-2-[2-(diethylaminomethyl)anilino]acetamide
  • N-(1-cyanocyclopentyl)-2-[2-(diethylaminomethyl)anilino]acetamide

Comparison: Compared to its analogs, N-(1-cyanocycloheptyl)-2-[2-(diethylaminomethyl)anilino]acetamide exhibits unique properties due to the size and flexibility of the cycloheptyl ring. This can influence its binding affinity to molecular targets and its overall biological activity, making it a compound of particular interest in medicinal chemistry and drug development.

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-[2-(diethylaminomethyl)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O/c1-3-25(4-2)16-18-11-7-8-12-19(18)23-15-20(26)24-21(17-22)13-9-5-6-10-14-21/h7-8,11-12,23H,3-6,9-10,13-16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJFMQPNTGDIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=CC=C1NCC(=O)NC2(CCCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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